N-Methyl-N-(3-oxo-3-phenylprop-1-en-1-yl)nitramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(3-oxo-3-phenylprop-1-en-1-yl)nitramide is an organic compound characterized by its unique structure, which includes a nitramide group attached to a phenylprop-1-en-1-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(3-oxo-3-phenylprop-1-en-1-yl)nitramide typically involves the reaction of N-methylamine with 3-oxo-3-phenylprop-1-en-1-yl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-(3-oxo-3-phenylprop-1-en-1-yl)nitramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro compounds.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitramide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitramide group is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkoxylated products.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(3-oxo-3-phenylprop-1-en-1-yl)nitramide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive nitramide group.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain cancers.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-Methyl-N-(3-oxo-3-phenylprop-1-en-1-yl)nitramide involves its interaction with molecular targets such as enzymes or receptors. The nitramide group can undergo hydrolysis to release reactive intermediates, which can then interact with biological macromolecules, leading to various biochemical effects. The compound’s ability to form covalent bonds with target proteins makes it a valuable tool in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-oxo-3-phenylprop-1-en-1-yl)nitramide
- N-Methyl-N-(3-oxo-3-phenylprop-1-en-1-yl)amine
- N-Methyl-N-(3-oxo-3-phenylprop-1-en-1-yl)acetamide
Uniqueness
N-Methyl-N-(3-oxo-3-phenylprop-1-en-1-yl)nitramide is unique due to its specific combination of a nitramide group with a phenylprop-1-en-1-yl moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a compound of significant interest in various research fields.
Eigenschaften
CAS-Nummer |
90104-59-9 |
---|---|
Molekularformel |
C10H10N2O3 |
Molekulargewicht |
206.20 g/mol |
IUPAC-Name |
N-methyl-N-(3-oxo-3-phenylprop-1-enyl)nitramide |
InChI |
InChI=1S/C10H10N2O3/c1-11(12(14)15)8-7-10(13)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI-Schlüssel |
NCHBMVXCMZIAHN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C=CC(=O)C1=CC=CC=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.